molecular formula C9H16O3 B13813651 2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4S,5S,6R)-(9CI)

2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4S,5S,6R)-(9CI)

Cat. No.: B13813651
M. Wt: 172.22 g/mol
InChI Key: GZGROEXVPWSNDV-ACLDMZEESA-N
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Description

2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include:

    Cyclization Reactions: Formation of the pyranone ring through cyclization of appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position.

    Methylation and Isopropylation: Addition of methyl and isopropyl groups at specific positions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to elicit biological responses.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: A simpler analog without the tetrahydro, hydroxy, methyl, and isopropyl groups.

    4-Hydroxy-2H-pyran-2-one: Lacks the tetrahydro, methyl, and isopropyl groups.

    5-Methyl-2H-pyran-2-one: Lacks the tetrahydro, hydroxy, and isopropyl groups.

Uniqueness

2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, methyl, and isopropyl groups, along with the tetrahydro structure, makes it a valuable compound for various applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(4S,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one

InChI

InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7-,9+/m0/s1

InChI Key

GZGROEXVPWSNDV-ACLDMZEESA-N

Isomeric SMILES

C[C@H]1[C@H](CC(=O)O[C@@H]1C(C)C)O

Canonical SMILES

CC1C(CC(=O)OC1C(C)C)O

Origin of Product

United States

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